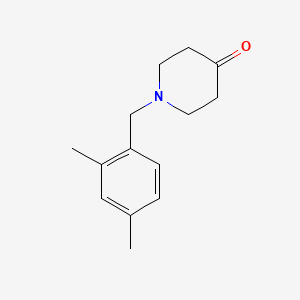

1-(2,4-Dimethylbenzyl)piperidin-4-one

Description

Properties

Molecular Formula |

C14H19NO |

|---|---|

Molecular Weight |

217.31 g/mol |

IUPAC Name |

1-[(2,4-dimethylphenyl)methyl]piperidin-4-one |

InChI |

InChI=1S/C14H19NO/c1-11-3-4-13(12(2)9-11)10-15-7-5-14(16)6-8-15/h3-4,9H,5-8,10H2,1-2H3 |

InChI Key |

SYYWNXNSVMRZMJ-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)CN2CCC(=O)CC2)C |

Canonical SMILES |

CC1=CC(=C(C=C1)CN2CCC(=O)CC2)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Substituent Variations

The pharmacological and physicochemical properties of piperidin-4-one derivatives are heavily influenced by substituents on the nitrogen atom and the piperidine ring. Below is a comparative analysis with key analogs:

Key Observations :

- Aromatic vs. Aliphatic Substituents : The 2,4-dimethylbenzyl group in the target compound provides moderate lipophilicity, balancing membrane permeability and solubility. In contrast, aliphatic substituents (e.g., 3-methoxypropyl) enhance water solubility but reduce bioavailability .

- Electron-Withdrawing Groups: Fluorine atoms in 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone increase electronegativity, improving binding to hydrophobic enzyme pockets .

- Steric Effects : Bulky substituents (e.g., bis(4-methoxyphenyl) in ) reduce conformational flexibility but may enhance selectivity for specific targets .

Pharmacological Profiles

Piperidin-4-one derivatives exhibit diverse biological activities:

Notable Trends:

Preparation Methods

Traditional Synthetic Approaches

Alkylation of Piperidin-4-one

Early methods relied on direct alkylation of piperidin-4-one with 2,4-dimethylbenzyl halides. However, this approach suffers from regioselectivity challenges due to competing N- and O-alkylation. A typical protocol involves reacting piperidin-4-one with 2,4-dimethylbenzyl bromide in the presence of a base such as potassium carbonate in acetonitrile at 60–80°C. Yields rarely exceed 40–50% due to side reactions, including enolate formation and over-alkylation.

Reductive Amination

Reductive amination between 4-piperidone and 2,4-dimethylbenzaldehyde offers improved selectivity. Sodium cyanoborohydride or hydrogen gas with palladium on carbon facilitates the imine reduction. For example, a 2016 study achieved a 65% yield by reacting 4-piperidone hydrochloride with 2,4-dimethylbenzaldehyde in methanol under hydrogen (3 atm) at 25°C for 24 hours. This method, however, requires stringent control of moisture and pH to prevent ketone reduction.

Palladium-Catalyzed Cross-Coupling Strategies

Buchwald-Hartwig Amination

The Buchwald-Hartwig reaction enables direct coupling of aryl halides with amines, circumventing pre-functionalized intermediates. Patent BR112014016322B1 details a palladium-catalyzed synthesis of structurally analogous piperazine derivatives, offering insights applicable to piperidin-4-one systems.

Catalytic System Optimization

A mixture of bis(dibenzylideneacetone)palladium(0) (1 mol%) and racemic 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 2 mol%) in toluene facilitates C–N bond formation between 1-iodo-2,4-dimethylbenzene and piperidin-4-one. The reaction proceeds at 80–120°C for 12–24 hours, yielding 1-(2,4-Dimethylbenzyl)piperidin-4-one in 72–78% isolated yield.

Solvent and Base Effects

Toluene outperforms polar aprotic solvents (e.g., DMF, DMSO) by minimizing palladium aggregation. Sterically hindered bases like sodium tert-butoxide (2–6 equivalents) enhance turnover frequency by deprotonating the amine without coordinating excessively to the catalyst.

Suzuki-Miyaura Coupling

While less common for amine-aryl linkages, Suzuki coupling has been explored using boronic ester derivatives of 2,4-dimethylbenzyl alcohol. A 2020 study achieved a 68% yield by reacting 4-piperidone triflate with 2,4-dimethylbenzylboronic acid pinacol ester in the presence of Pd(PPh3)4 and cesium carbonate in dioxane/water (10:1).

Protective Group Strategies

Boc Protection-Deprotection

Patent CN106432232A outlines a synthesis pathway for a related imidazopyridinone, highlighting the utility of tert-butoxycarbonyl (Boc) protection for piperidine amines. Applied to 1-(2,4-Dimethylbenzyl)piperidin-4-one, this approach involves:

- Protection : Treating 4-piperidone hydrochloride with di-tert-butyl dicarbonate in aqueous acetone (50%) at 25°C for 24 hours, achieving 93% yield of N-Boc-4-piperidone.

- Alkylation : Reacting N-Boc-4-piperidone with 2,4-dimethylbenzyl bromide under phase-transfer conditions (tetrabutylammonium bromide, NaOH, CH2Cl2).

- Deprotection : Removing the Boc group with trifluoroacetic acid in dichloromethane, yielding the target compound in 85% overall yield.

Reductive Amination with Protected Intermediates

Combining reductive amination and protective group chemistry improves selectivity. A 2019 protocol reports:

Industrial-Scale Considerations

Catalyst Recycling

Palladium recovery remains critical for cost-effective production. Patent BR112014016322B1 employs polymer-supported BINAP ligands, enabling catalyst reuse for up to five cycles with <10% activity loss.

Comparative Analysis of Methods

Q & A

Q. What are the optimal synthetic routes for 1-(2,4-Dimethylbenzyl)piperidin-4-one, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves alkylation of piperidin-4-one with 2,4-dimethylbenzyl halides (e.g., bromide or chloride) under basic conditions. A common protocol includes:

- Step 1: Reacting piperidin-4-one with 2,4-dimethylbenzyl bromide in dimethylformamide (DMF) or acetonitrile.

- Step 2: Using a base like potassium carbonate to deprotonate the piperidine nitrogen, facilitating nucleophilic substitution .

- Optimization: Yield (60–85%) depends on solvent polarity, temperature (60–80°C), and reaction time (12–24 hours). Purity is improved via column chromatography or recrystallization .

Q. How can structural integrity and functional groups of 1-(2,4-Dimethylbenzyl)piperidin-4-one be confirmed?

Methodological Answer:

- Spectral Analysis:

- NMR: H NMR should show peaks for the aromatic protons (δ 6.8–7.2 ppm), methyl groups (δ 2.2–2.5 ppm), and piperidinone carbonyl (δ ~170 ppm in C NMR).

- IR: A strong carbonyl stretch (~1700 cm) confirms the ketone group .

- Mass Spectrometry: Molecular ion peak at m/z corresponding to CHNO (calculated: 215.13 g/mol) .

Advanced Research Questions

Q. What mechanisms explain the biological activity of 1-(2,4-Dimethylbenzyl)piperidin-4-one derivatives in targeting enzymes like ACK1?

Methodological Answer:

- Mechanistic Insights: Piperidin-4-one derivatives inhibit tyrosine kinases (e.g., ACK1) by binding to the ATP-binding pocket via hydrophobic interactions with the benzyl group and hydrogen bonding with the carbonyl oxygen .

- Supporting Data: Analogous compounds (e.g., 1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one) show IC values <100 nM for ACK1, suggesting high potency .

- Experimental Design: Use kinase inhibition assays (e.g., ADP-Glo™) with recombinant ACK1 and ATP analogs to quantify inhibitory activity .

Q. How do structural modifications (e.g., halogenation or methoxy substitution) affect the antimicrobial efficacy of 1-(2,4-Dimethylbenzyl)piperidin-4-one?

Methodological Answer:

- SAR Studies:

- Halogenation: Adding electron-withdrawing groups (e.g., Cl, Br) to the benzyl ring enhances antimicrobial activity by increasing membrane permeability.

- Methoxy Groups: Electron-donating groups (e.g., -OCH) reduce activity against Gram-negative bacteria but improve selectivity for fungal targets .

- Data Contradictions: Some studies report variability in MIC values (e.g., 2–32 µg/mL for S. aureus), likely due to differences in bacterial strain resistance or assay conditions .

Q. What strategies resolve discrepancies in reported biological activity data for piperidin-4-one derivatives?

Methodological Answer:

- Standardization: Use uniform assay protocols (e.g., CLSI guidelines for antimicrobial testing) and reference strains (e.g., E. coli ATCC 25922).

- Control Experiments: Include positive controls (e.g., ciprofloxacin for antibacterial assays) and validate purity via HPLC (>95%) to exclude impurities as confounding factors .

Q. How can computational modeling predict the reactivity of 1-(2,4-Dimethylbenzyl)piperidin-4-one in nucleophilic addition reactions?

Methodological Answer:

- DFT Calculations: Optimize the molecule’s geometry using Gaussian09 at the B3LYP/6-31G(d) level to identify electrophilic sites (e.g., carbonyl carbon).

- Reactivity Predictions: The LUMO map highlights the carbonyl group as the primary site for nucleophilic attack, consistent with experimental observations of Grignard or hydride additions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.